molecular formula C7H13BrO B2420064 2-(Bromomethyl)-4,4-dimethyloxolane CAS No. 157256-45-6

2-(Bromomethyl)-4,4-dimethyloxolane

Cat. No.: B2420064
CAS No.: 157256-45-6
M. Wt: 193.084
InChI Key: KFSUONHJRUOOLF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,4-dimethyloxolane is an organic compound belonging to the class of oxolanes It features a bromomethyl group attached to the second carbon of a 4,4-dimethyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4-dimethyloxolane typically involves the bromination of 4,4-dimethyloxolane. One common method includes the reaction of 4,4-dimethyloxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4,4-dimethyloxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted oxolanes
  • Oxirane derivatives
  • Methyl-substituted oxolanes

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,4-dimethyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, targeting nucleophilic sites in other molecules. The molecular pathways involved include the formation of carbon-bromine bonds and subsequent transformations depending on the reaction conditions .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4,4-dimethyloxolane
  • 2-(Iodomethyl)-4,4-dimethyloxolane
  • 2-(Hydroxymethyl)-4,4-dimethyloxolane

Comparison: 2-(Bromomethyl)-4,4-dimethyloxolane is unique due to its specific reactivity profile. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The hydroxymethyl analog, on the other hand, exhibits different reactivity due to the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions .

Properties

IUPAC Name

2-(bromomethyl)-4,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUONHJRUOOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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